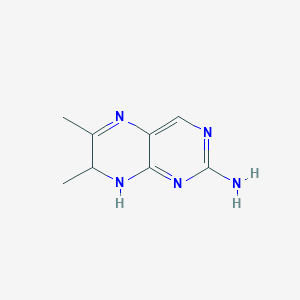

6,7-Dimethyl-7,8-dihydropteridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

72091-24-8 |

|---|---|

Molecular Formula |

C8H11N5 |

Molecular Weight |

177.21 g/mol |

IUPAC Name |

6,7-dimethyl-7,8-dihydropteridin-2-amine |

InChI |

InChI=1S/C8H11N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3,5H,1-2H3,(H3,9,10,12,13) |

InChI Key |

QOHFGVVHPUHMPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=NC2=CN=C(N=C2N1)N)C |

Origin of Product |

United States |

Enzymatic Mechanisms and Biochemical Transformations Involving 6,7 Dimethyl 7,8 Dihydropteridin 2 Amine Analogs

Substrate and Cofactor Roles in Hydroxylation Reactions

Analogs of 6,7-Dimethyl-7,8-dihydropteridin-2-amine, particularly in their tetrahydro- form (tetrahydropterins), are indispensable for the function of several hydroxylase enzymes. These enzymes introduce a hydroxyl group into their respective substrates, a critical step in the synthesis of neurotransmitters and the metabolism of amino acids.

The family of aromatic amino acid hydroxylases, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are non-heme iron-dependent enzymes that require a tetrahydropterin (B86495) cofactor to function. cuny.edunih.gov These enzymes are pivotal for the catabolism of phenylalanine and the synthesis of catecholamines and serotonin, respectively. nih.gov

The fully reduced form, 6,7-dimethyltetrahydropterin, serves as an effective cofactor for these hydroxylases. For instance, it has been demonstrated to be a cofactor for rat liver phenylalanine hydroxylase, exhibiting enzyme kinetic parameters that are similar to its positional isomer, 6,6-dimethyltetrahydropterin (B1497782). nih.gov The natural cofactor for these enzymes is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and analogs like 6,7-dimethyltetrahydropterin provide valuable tools for studying the enzyme's mechanism. nih.govwikipedia.org

The interaction involves the tetrahydropterin donating two electrons for the hydroxylation reaction. nih.gov The enzyme-bound tetrahydropterin reacts with molecular oxygen, leading to the hydroxylation of the amino acid substrate. nih.gov In this process, the tetrahydropterin is oxidized to a 4a-hydroxypterin intermediate, which then dehydrates to form the quinonoid dihydropterin. nih.gov Studies with various tetrahydropterin cofactors, including those with different side chains at the 6-position, have shown that the structure of the cofactor significantly influences the kinetic parameters (Km and Vmax) of the hydroxylase, such as rat brain tryptophan hydroxylase. nih.gov

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes, including neurotransmission and vasodilation. nih.govnih.gov Similar to aromatic amino acid hydroxylases, NOS enzymes require a tetrahydropterin cofactor for their catalytic activity. nih.gov

Analogs of this compound have been shown to participate in NOS activity. For example, the related compound 6-acetyl-7,7-dimethyl-7,8-dihydropterin has been demonstrated to substitute for the natural cofactor, tetrahydrobiopterin (B1682763), in cells and tissues with active NOS. nih.gov This analog was able to restore nitric oxide production in cells where tetrahydrobiopterin synthesis was blocked. nih.gov However, the dihydropterin form itself is not the active cofactor in purified NOS preparations. nih.gov It is believed that intracellular reduction to its corresponding 5,6,7,8-tetrahydropterin form is necessary for it to be a competent cofactor for nitric oxide production by NOS. nih.gov This underscores the importance of the fully reduced pterin (B48896) ring for catalytic function. The tetrahydrobiopterin cofactor plays a crucial role in stabilizing the NOS dimer and facilitating the electron transfer necessary for the conversion of L-arginine to nitric oxide and L-citrulline. nih.govresearchgate.net

Dihydropteridine Reductase (DHPR) Activity and Mechanism

The catalytic cycle of aromatic amino acid hydroxylases and nitric oxide synthases results in the oxidation of the tetrahydropterin cofactor to a quinonoid dihydropterin. For the continuous function of these hydroxylases, the tetrahydropterin must be regenerated. This vital recycling process is carried out by the enzyme dihydropteridine reductase (DHPR). wikipedia.orgresearchgate.net

Dihydropteridine reductase (DHPR) is an NADH-dependent enzyme that catalyzes the reduction of quinonoid dihydropterins back to their active 5,6,7,8-tetrahydro form. cuny.edudrugbank.com This regeneration is crucial for maintaining the cellular pool of the essential cofactor required for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. researchgate.net A deficiency in DHPR activity leads to a severe metabolic disorder characterized by hyperphenylalaninemia and neurological symptoms due to the impaired production of these neurotransmitters. wikipedia.org The regeneration process is not only essential for cofactor availability but also to prevent the accumulation of dihydrobiopterin, which can act as an inhibitor for enzymes like tyrosine hydroxylase. rsc.org The addition of DHPR has been shown to alleviate this inhibition and sustain the synthesis of L-Dopa. rsc.org

The quinonoid form of 6,7-dimethyldihydropterin is a commonly used substrate for assaying DHPR activity. researchgate.net This is largely due to the commercial availability and relative affordability of its tetrahydro precursor. researchgate.net Kinetic studies have been performed using DHPR from various sources, revealing a range of Michaelis-Menten constants (Km). The Km values for 6,7-dimethylpterins with DHPR have been reported to be in the range of 0.73 to 59 µM. researchgate.net For DHPR from human liver, these values vary from 3.3 to 36 µM. researchgate.net These variations can be attributed to differences in experimental conditions and data analysis methods. researchgate.net The structure of the pterin substrate significantly influences the enzyme's activity. For instance, the addition of a second methyl group at the C7 position (as in the 6,7,7-trimethyl derivative) leads to a decrease in the maximal velocity (Vmax) and an increase in the Km value, resulting in lower substrate activity compared to the 6,7-dimethyl derivative. researchgate.net

| DHPR Source | Reported Km Range (µM) | Reference |

|---|---|---|

| Various | 0.73 - 59 | researchgate.net |

| Human Liver | 3.3 - 36 | researchgate.net |

The mechanism of DHPR involves the transfer of a hydride ion from NADH to the quinonoid dihydropterin substrate. cuny.edu This hydride transfer is a critical step in the reduction process. While the precise three-dimensional structure of the ternary complex (enzyme-NADH-pterin substrate) has been challenging to determine, insights have been gained from kinetic data of various pteridine (B1203161) analogs and site-directed mutagenesis studies. cuny.eduresearchgate.net

The reaction is stereospecific, with a hydride being transferred from the nicotinamide (B372718) ring of NADH to the pterin ring. nih.gov While the specifics for 6,7-dimethyldihydropterin are part of the broader understanding of DHPR's mechanism, studies on related enzymes and theoretical models provide insights. chemrxiv.orgnih.gov The stereochemistry of the hydride transfer is a key feature of NAD(P)H-dependent dehydrogenases and reductases. nih.govresearchgate.net The enzyme's active site architecture dictates whether the pro-R or pro-S hydrogen from the C4 position of the NADH nicotinamide ring is transferred. nih.gov Following or concurrent with the hydride transfer, a protonation event must occur to yield the final tetrahydropterin product. The source of this proton and the exact sequence of events (hydride transfer followed by protonation, or a concerted mechanism) are areas of ongoing investigation. cuny.edu Understanding these molecular details is fundamental to comprehending the catalytic efficiency and specificity of DHPR. cuny.edu

Investigation of Pteridine Reductase 1 (PTR1) and Its Role

Pteridine Reductase 1 (PTR1) is a versatile enzyme belonging to the short-chain reductase (SDR) family. nih.gov It plays a central role in the metabolism and salvage of pteridines, particularly in trypanosomatid parasites like Leishmania and Trypanosoma, which are unable to synthesize these essential compounds de novo and must acquire them from their host. researchgate.netresearchgate.net The primary function of PTR1 is to catalyze the NADPH-dependent reduction of oxidized pterins, such as biopterin (B10759762) and folate, to their active tetrahydro-forms. nih.govwikipedia.org

The catalytic mechanism of PTR1 involves a two-step reduction process. nih.gov It first reduces a pterin to its 7,8-dihydro state, and then subsequently reduces the 7,8-dihydropterin (B103510) to the biologically active 5,6,7,8-tetrahydropterin form. researchgate.net Crystal structure analyses of PTR1 complexed with substrates like 7,8-dihydrobiopterin (DHB) have elucidated the enzyme's mechanism, revealing how it can apply two different reductive mechanisms to substrates bound in a single orientation. nih.gov The enzyme exhibits broad substrate specificity, showing activity with a wide array of pterins and folates. researchgate.net This characteristic suggests that analogs such as this compound would likely serve as substrates for reduction to their corresponding tetrahydro-form.

A significant aspect of PTR1's role is its ability to reduce dihydrofolate to tetrahydrofolate. researchgate.net This function provides a biochemical bypass for the inhibition of Dihydrofolate Reductase (DHFR), a key target for antifolate drugs like methotrexate. nih.govresearchgate.net By providing an alternative pathway for tetrahydrofolate production, PTR1 can reduce the susceptibility of parasites to these drugs, correlating pterin metabolism directly with mechanisms of drug resistance. nih.govresearchgate.net Studies with recombinant PTR1 from Leishmania major have shown it to be a tetramer of 30-kDa subunits with distinct catalytic properties, including pH dependence and substrate inhibition by dihydropteridines. researchgate.net

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Family | Short-chain reductase (SDR) | nih.gov |

| Primary Function | Catalyzes the reduction of oxidized pterins and folates to their tetrahydro-forms. | nih.govwikipedia.org |

| Cofactor | NADPH-dependent. | nih.govnih.gov |

| Mechanism | Performs a two-step reduction of pterins to their 5,6,7,8-tetrahydro state. | nih.govresearchgate.net |

| Substrate Specificity | Broad; acts on various pterins (e.g., biopterin) and folates (e.g., dihydrofolate). | researchgate.net |

| Biological Significance | Essential for pteridine salvage in trypanosomatid parasites and contributes to antifolate drug resistance by bypassing DHFR. | researchgate.netresearchgate.net |

Other Pteridine-Utilizing Enzymes and Their Biochemical Interplay

Beyond PTR1, several other enzymes utilize pteridine substrates, creating a complex network of biochemical pathways. The interplay between these enzymes is crucial for maintaining cellular homeostasis and supporting various biological functions.

Dihydropteridine Reductase (DHPR): This enzyme is critical for regenerating tetrahydrobiopterin (H4B) from its oxidized form, quinonoid-dihydropterin (q-H2B). nih.gov H4B is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases (which synthesize neurotransmitters) and nitric oxide synthases (NOS). nih.govnih.gov During catalysis by these enzymes, H4B is converted to an unstable q-H2B intermediate. DHPR then rapidly reduces q-H2B back to H4B, allowing the cofactor to participate in multiple catalytic cycles. nih.gov While PTR1 can also reduce dihydropterins, DHPR is specific for the quinonoid isomer and typically uses NADH as a cofactor, distinguishing its role from the NADPH-dependent activity of PTR1. nih.gov

Quinonoid Dihydropteridine Reductase (QDPR): In many organisms, QDPR is the primary enzyme responsible for reducing q-H2B. nih.gov In some parasites like Trypanosoma brucei, an NADPH-dependent QDPR activity has been identified and associated with PTR1, indicating a dual function for PTR1 in these organisms. nih.gov This highlights a direct biochemical interplay where PTR1 can fulfill roles that are handled by distinct enzymes in other species.

Dihydropterin Oxidase: This enzyme is involved in the synthesis of different pteridine end-products by catalyzing the oxidation of 7,8-dihydropterin compounds. mdpi.com For example, in Drosophila melanogaster, dihydropterin oxidase participates in the pathway leading to the synthesis of isoxanthopterin, a fluorescent pigment. mdpi.com It can act on many 7,8-dihydropterin substrates, demonstrating a role in diversifying the pool of cellular pteridines. mdpi.com

Xanthine Dehydrogenase (XDH): XDH is another enzyme that can modify the pteridine ring. It catalyzes the hydroxylation of pterin at position 7 to form isoxanthopterin. mdpi.com The presence and activity of enzymes like dihydropterin oxidase and XDH determine which specific pteridine derivatives are produced in a given tissue or organism, leading to different physiological outcomes, such as pigmentation. mdpi.com

The biochemical interplay is evident in how these pathways are integrated. For instance, while PTR1 is a general reductase for pteridines, DHPR is specialized for cofactor recycling in specific metabolic pathways. researchgate.netnih.gov Furthermore, the ability of PTR1 to reduce dihydrofolate creates a crucial link between pterin and folate metabolism, directly impacting the efficacy of antifolate drugs that target DHFR. researchgate.net The existence of various pteridine-modifying enzymes like oxidases and dehydrogenases adds another layer of complexity, controlling the conversion of dihydropterin intermediates into a range of final products. mdpi.com

| Enzyme | Primary Function | Cofactor/Substrate Specificity | Reference |

|---|---|---|---|

| Dihydropteridine Reductase (DHPR) | Regenerates 5,6,7,8-tetrahydrobiopterin from quinonoid-dihydropterin. | Typically NADH-dependent; specific for quinonoid-dihydropterins. | nih.govnih.gov |

| Dihydropterin Oxidase | Oxidizes 7,8-dihydropterin compounds to pterins. | Acts on a broad range of 7,8-dihydropterins. | mdpi.com |

| Xanthine Dehydrogenase (XDH) | Hydroxylates the pteridine ring to form specific pigments (e.g., isoxanthopterin). | Converts pterin to isoxanthopterin. | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis. | Specific for dihydrofolate. | nih.govresearchgate.net |

Biosynthetic and Metabolic Pathways of Pteridines in Research Models

De Novo Biosynthesis Pathways of Pterins from Guanosine Triphosphate (GTP)

The de novo synthesis of pterins originates from Guanosine Triphosphate (GTP), a universal cellular precursor. nih.govpnas.org This pathway is the primary route for producing the pteridine (B1203161) core structure. The initial and rate-limiting step is the complex conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate (H2-NTP). wikipedia.orgnih.govresearchgate.net This reaction is catalyzed by the enzyme GTP cyclohydrolase I (GCHI), which hydrolyzes GTP, releasing formate (B1220265) in the process. pnas.orgwikipedia.org

In microorganisms and mammals, GCHI is typically a homodecameric enzyme. nih.govpnas.org The reaction it catalyzes is a critical control point for the entire pathway, committing GTP to pterin (B48896) production. pnas.org Following its synthesis, 7,8-dihydroneopterin triphosphate is further processed by other enzymes. 6-pyruvoyltetrahydropterin synthase (PTPS) converts it to 6-pyruvoyltetrahydropterin (PTP). nih.govnih.gov This intermediate stands at a crucial branch point, from which various pteridines, including tetrahydrobiopterin (B1682763) (BH4), are synthesized. nih.govmdpi.com The de novo pathway is essential for supplying the cell with the necessary pterin cofactors for metabolic reactions. nih.gov

Salvage Pathways for Pteridine Intermediates and Their Derivatives

In addition to de novo synthesis, many organisms utilize salvage pathways to recycle pteridine intermediates and their derivatives. mdpi.comwikipedia.org These pathways are crucial for recovering bases and nucleosides from the degradation of RNA and DNA, and are particularly important in tissues that cannot perform de novo synthesis. wikipedia.org A salvage pathway allows for the production of a biological product from intermediates in its own degradation pathway. wikipedia.org

In mammals and insects, the salvage pathway can synthesize tetrahydrobiopterin (BH4) from sepiapterin (B94604). nih.govmdpi.comnih.gov Sepiapterin is reduced to 7,8-dihydrobiopterin by sepiapterin reductase, which is then converted to BH4 by dihydrofolate reductase (DHFR). nih.govmdpi.comnih.gov This pathway is distinct from the de novo pathway and can be insensitive to certain inhibitors of de novo synthesis. nih.govnih.gov

In parasitic protozoans like Leishmania, which are pteridine auxotrophs, an elaborate salvage network is essential for survival. nih.govresearchgate.net These organisms rely on salvaging pterins and folates from their host. researchgate.netresearchgate.net A key enzyme in this process is pteridine reductase 1 (PTR1), a broad-spectrum reductase that can reduce various pterins and folates to their active tetrahydro forms. researchgate.netnih.govnih.gov PTR1 provides a bypass mechanism for antifolate drugs that target dihydrofolate reductase, contributing to drug resistance. nih.govnih.govnih.gov

Enzymatic Steps and Regulation within Pteridine Metabolism in Model Organisms

The metabolism of pteridines is controlled by a series of enzymatic steps, each subject to regulatory mechanisms that ensure a balanced supply of these essential cofactors. The regulation of these enzymes has been studied in various model organisms.

Key Enzymes in Pteridine Metabolism

| Enzyme | Abbreviation | Function | Model Organisms Studied |

|---|---|---|---|

| GTP Cyclohydrolase I | GCHI | Catalyzes the first and rate-limiting step in de novo pterin biosynthesis, converting GTP to 7,8-dihydroneopterin triphosphate. nih.govpnas.orgwikipedia.org | E. coli, Yeast, Mammals, Plants, Drosophila melanogaster pnas.orgnih.govresearchgate.net |

| 6-Pyruvoyltetrahydropterin Synthase | PTPS | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. nih.govnih.gov | Mammals, Drosophila melanogaster nih.govresearchgate.net |

| Sepiapterin Reductase | SPR | Catalyzes the final step in the de novo synthesis of tetrahydrobiopterin and is also involved in the salvage pathway by reducing sepiapterin. wikipedia.orgmedlineplus.govnih.gov | Mammals, Drosophila melanogaster, Bombyx mori mdpi.commedlineplus.gov |

| Dihydrofolate Reductase | DHFR | Reduces 7,8-dihydrobiopterin to tetrahydrobiopterin in the salvage pathway; also crucial for folate metabolism. mdpi.comnih.govresearchgate.net | Mammals, Insects, Trypanosomatids mdpi.comnih.govresearchgate.net |

| Pteridine Reductase 1 | PTR1 | A broad-spectrum reductase in trypanosomatids that salvages pterins and folates, contributing to antifolate drug resistance. researchgate.netnih.govnih.gov | Leishmania, Trypanosoma researchgate.netresearchgate.net |

Regulation of these pathways primarily occurs at the level of GTP cyclohydrolase I, the expression and activity of which can be controlled by cytokines and feedback inhibition by BH4 itself. nih.govacs.org In the liver, GCHI activity is also stimulated by phenylalanine through a feedback regulatory protein, linking pterin synthesis to amino acid metabolism. nih.gov In parasitic organisms like Leishmania, the expression and activity of salvage pathway enzymes like PTR1 can be regulated throughout the parasite's life cycle, ensuring a constant supply of essential pterins from the host. nih.govresearchgate.net

In Vitro and Cell-Free System Reconstitution of Pteridine Metabolic Cycles

In vitro and cell-free systems are powerful tools for dissecting complex biochemical pathways by isolating them from the cellular environment. nih.gov Reconstituting metabolic cycles outside of a living cell allows for a detailed examination of enzymatic reaction mechanisms, kinetics, and the identification of transient intermediates. nih.gov Early examples of this approach include the cell-free reconstitution of yeast metabolism, which was instrumental in understanding glycolysis. nih.gov

In the context of pteridine metabolism, cell-free systems have been used to study specific enzymatic steps. For instance, purified GTP cyclohydrolase I has been studied extensively to understand its catalytic mechanism and regulation. nih.gov Similarly, the activities of sepiapterin reductase and dihydrofolate reductase have been characterized using purified enzymes and substrates in controlled in vitro environments. nih.govwikipedia.org

The reconstitution of the entire multi-enzyme pathway for tetrahydrobiopterin biosynthesis from GTP has been a goal of such studies. These experiments involve combining the purified enzymes—GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase—with the necessary substrates and cofactors (GTP, NADPH) to produce tetrahydrobiopterin in vitro. nih.gov

Components and Findings from Reconstituted Pteridine Systems

| System Component | Purpose/Role | Key Findings |

|---|---|---|

| Purified Enzymes (GCHI, PTPS, SPR) | To catalyze the sequential reactions of the de novo pathway. | Confirmed the minimal set of enzymes required for BH4 synthesis; allowed for kinetic analysis of each step. nih.gov |

| Substrates (GTP) | The initial precursor for the entire pathway. | Demonstrated the direct conversion of GTP to pterin products. nih.gov |

| Cofactors (NADPH, Mg2+) | Required for the reductive steps catalyzed by SPR and for the activity of GCHI. | Showed the dependence of the pathway on reducing equivalents and specific metal ions. nih.govwikipedia.org |

| Analysis of Intermediates | To identify and quantify the products of each enzymatic step (e.g., H2-NTP, PTP). | Elucidated the step-by-step transformation of GTP and identified potential pathway bottlenecks. nih.gov |

These cell-free systems have been crucial in confirming the proposed biosynthetic pathways and in understanding the function of each enzymatic component in isolation, providing a foundation for studying how these pathways are regulated within the complex environment of the cell. nih.gov

Advanced Synthetic Methodologies for 6,7 Dimethyl 7,8 Dihydropteridin 2 Amine and Its Derivatives

Development of Novel Synthetic Routes to Dihydropteridine Core Structures

The traditional Isay reaction, involving the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, has long been a staple in pteridine (B1203161) synthesis. However, the pursuit of greater efficiency, milder reaction conditions, and diverse substitution patterns has spurred the development of novel synthetic strategies.

One notable advancement is the use of a tandem SNAr-amidation cyclization reaction . This one-pot approach has been successfully applied to the synthesis of dihydropteridinones, which are structurally related to the target compound. For instance, the reaction between 4-chloropyrimidin-5-amine and (S)-N-methylalanine has been optimized to produce (S)-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one with significantly improved conversion rates and reduced reaction times, all while maintaining high optical purity. rsc.org This methodology offers a convergent and efficient route to the dihydropteridine core.

Another innovative approach involves a ring-closing strategy for the synthesis of 2-amino-7,8-dihydropteridin-6(5H)-one derivatives. This method provides a versatile platform for introducing a variety of substituents onto the pteridine scaffold, facilitating the exploration of structure-activity relationships.

Furthermore, the synthesis of pteridine derivatives from pyrimidines and pyrazines continues to be an active area of research. Modern adaptations of classical reactions, often employing new catalysts or reaction conditions, are expanding the accessible chemical space for dihydropteridine analogs.

Strategies for Derivatization and Substitution at Specific Positions (e.g., C6, C7) for Research Probes

The ability to selectively introduce functional groups at specific positions of the dihydropteridine core is crucial for developing molecular probes to investigate biological mechanisms. The C6 and C7 positions are of particular interest for introducing substituents that can modulate biological activity or serve as handles for attaching reporter groups.

Research has demonstrated the reactivity of alkyl groups at the C6 position of the pteridine ring. For example, 6-methyl substituents on 7,7-dialkyl-7,8-dihydropteridines exhibit reactivity typical of alkyl groups alpha to a pyrazine (B50134) nitrogen atom. nih.gov This reactivity can be exploited for further functionalization. Autoxidation of these alkyl groups provides a convenient route to pteridines bearing carbonyl groups at the C6 position. nih.gov These 6-formyl derivatives can then undergo Wittig-type reactions to generate 6-aralkylidene compounds, which are valuable as potential enzyme inhibitors. nih.gov

The introduction of functionalized substituents at the C7 position has also been explored to create sites for attachment to affinity chromatography columns, aiding in the purification and study of pteridine-binding proteins. While the scope of some synthetic reactions used for this purpose, such as nitrosyl chloride addition to alkenes in precursor synthesis, can be limited, it highlights the strategic thinking involved in designing research probes. rsc.org

The following table summarizes some of the key strategies for derivatization at the C6 and C7 positions:

| Position | Derivatization Strategy | Resulting Functional Group | Potential Application |

| C6 | Autoxidation of alkyl group | Carbonyl (e.g., formyl) | Precursor for further reactions |

| C6 | Wittig reaction on 6-formyl group | Aralkylidene | Enzyme inhibitors |

| C7 | Incorporation of functionalized precursors | Various (e.g., hydroxyl, carboxyl) | Attachment to solid supports (affinity chromatography) |

Synthesis of Stable Quinonoid Dihydropterin Analogs for Mechanistic Studies

Quinonoid dihydropterins are key intermediates in several enzymatic reactions, including those catalyzed by dihydropteridine reductase. However, their inherent instability and rapid tautomerization to the more stable 7,8-dihydropterin (B103510) form pose significant challenges for mechanistic studies. To overcome this, chemists have developed synthetic strategies to create stable quinonoid dihydropterin analogs.

A highly effective strategy to prevent tautomerization is the disubstitution at the 6-position of the pteridine ring. The synthesis of 6,6-dimethyltetrahydropterin (B1497782) provides a stable quinonoid 6,6-dimethyldihydropterin (B8599879) upon oxidation. rsc.org This stability, with a half-life of several hours under physiological conditions, has been instrumental in allowing for the definitive determination of the chemical and physical properties of a quinonoid dihydropterin. rsc.org

The synthesis of these stable analogs typically involves the condensation of a vicinal diamine with a 2-amino-6-chloro-4(3H)-pyrimidinone. rsc.org These stable quinonoid dihydropterins serve as valuable tools for:

Enzyme kinetics: They can be used as substrates to study the kinetic parameters of enzymes like dihydropteridine reductase. For example, quinonoid 6,6-dimethyldihydropterin has been shown to be a substrate for this enzyme. rsc.org

Mechanistic investigations: Their stability allows for detailed spectroscopic and structural studies of enzyme-substrate complexes, providing insights into the reaction mechanism.

Inhibitor screening: Stable analogs can be used in high-throughput screening assays to identify inhibitors of enzymes involved in pteridine metabolism.

The development of these stable analogs has been a significant breakthrough, enabling a deeper understanding of the role of quinonoid dihydropterins in biological systems.

Optimization of Reaction Conditions for Pteridine Synthesis via Design of Experiments (DoE)

To enhance the efficiency and robustness of pteridine synthesis, modern chemical process development increasingly relies on statistical methods such as Design of Experiments (DoE) . DoE is a powerful tool for systematically and efficiently optimizing reaction conditions by simultaneously varying multiple factors. nih.govgalchimia.com

A prime example of the application of DoE in this field is the optimization of the one-pot synthesis of (S)-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one. rsc.org In this study, five key reaction variables were identified and optimized using a DoE approach:

Temperature

Solvent

Base

Reaction time

Stoichiometry of reactants

By systematically exploring the experimental space defined by these variables, the researchers were able to achieve a remarkable improvement in the reaction outcome. The conversion was increased from an initial 26% to 74%, and the reaction time was significantly reduced, all while maintaining a high level of optical purity. rsc.org Furthermore, the optimized conditions were successfully applied to the synthesis of a diverse range of analogs, demonstrating the broad applicability of the developed protocol. rsc.org

The use of DoE offers several advantages over traditional one-variable-at-a-time (OVAT) optimization methods:

Efficiency: It requires fewer experiments to identify optimal conditions. nih.gov

Interaction effects: It can identify and quantify interactions between different reaction parameters, which is often missed in OVAT approaches. nih.gov

Robustness: It helps in identifying a robust operating window where the reaction is less sensitive to small variations in the parameters.

The successful application of DoE in the synthesis of dihydropteridinones highlights its potential to accelerate the development of efficient and scalable synthetic routes to 6,7-Dimethyl-7,8-dihydropteridin-2-amine and its derivatives.

Analytical and Spectroscopic Methodologies in Pteridine Research

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive identification and quantification of pteridines. diva-portal.org Tandem mass spectrometry provides high selectivity and sensitivity, allowing for the accurate measurement of compounds like 6,7-Dimethyl-7,8-dihydropteridin-2-amine in complex biological samples. nih.gov The technique involves the fragmentation of a precursor ion into product ions, creating a unique "fingerprint" for the molecule that enables its specific detection. nih.govnih.gov This methodology has been successfully applied to quantify related compounds in whole blood across a clinically relevant concentration range. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Pteridine (B1203161) Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of pteridine analogs. ipb.ptnih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. ijfmr.com For instance, the ¹H NMR spectrum of the parent pteridine molecule shows characteristic signals for the protons on the pyrimidine (B1678525) and pyrazine (B50134) rings. ipb.pt Advanced 2D NMR techniques, such as COSY and NOESY, can be employed to further refine the structural assignment of complex pteridine derivatives. semanticscholar.org

Advanced Spectroscopic Techniques for Investigating Pteridine Interactions

A variety of advanced spectroscopic techniques are utilized to investigate the interactions of pteridines with other molecules and to further characterize their physicochemical properties. jelsciences.comresearchgate.netwesternsydney.edu.aujelsciences.com

UV-Vis Absorption Spectroscopy : Pteridines exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netrsc.org These spectra can be used to identify and quantify pteridines and to study their interactions with other molecules. researchgate.net The UV-Vis spectrum of a pterin (B48896) compound typically shows peaks around 254 nm and 360 nm. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy provides information about the vibrational modes of a molecule, which are related to its chemical bonds and functional groups. researchgate.netyoutube.comyoutube.com This technique is useful for identifying the presence of specific functional groups within a pteridine derivative and for studying changes in molecular structure upon interaction with other molecules. researchgate.netthermofisher.com

Circular Dichroism (CD) : Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgyoutube.com CD spectroscopy is particularly useful for studying the secondary structure of proteins and their interactions with ligands like pteridines. researchgate.net Fluorescence detected circular dichroism (FDCD) is a highly sensitive and specific method for determining the absolute configuration of chiral pterins. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. spiedigitallibrary.orgspiedigitallibrary.org It is a valuable tool for obtaining detailed structural information about pteridines. nih.gov Surface-enhanced Raman scattering (SERS) is a highly sensitive variation of this technique that can be used for the detection of pterins at very low concentrations. nih.govresearchgate.net

Computational and Theoretical Studies of Pteridine Molecular Interactions

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique extensively used in drug design to predict the binding orientation and affinity of a ligand to a target protein. For pteridine (B1203161) derivatives, including 6,7-Dimethyl-7,8-dihydropteridin-2-amine, these simulations provide critical insights into their interactions with various enzymes. Docking studies have been instrumental in understanding the binding mechanisms of pteridine analogs with key protein targets such as Dihydrofolate Reductase (DHFR), Nitric Oxide Synthase (NOS), and Pteridine Reductase 1 (PTR1). nih.govresearchgate.netijfmr.com

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from crystallographic data, and the ligand's structure is optimized for energy. ijfmr.com Algorithms like LigandFit or those available in software such as AutoDock are then used to place the ligand into the active site of the protein in various possible conformations. nih.govijfmr.com These poses are then evaluated using scoring functions that estimate the binding free energy, with more negative scores indicating a stronger and more stable interaction. nih.gov

Research on pteridine derivatives has shown a good correlation between docking scores and experimentally determined inhibitory activities (e.g., IC50 values). nih.gov For instance, studies on DHFR inhibitors revealed that hydrophobic contacts with residues like Leu22, Phe31, and Pro61 are significant for binding affinity. nih.gov Similarly, docking of 4-oxo-pteridine derivatives into the NOS pterin (B48896) binding cavity highlighted the importance of hydrophobic and electrostatic interactions with residues such as Phe462 and Ser104 for potent inhibition. nih.gov These simulations can effectively predict how modifications to the pteridine scaffold, such as the addition of methyl groups, influence binding and guide the rational design of more potent and selective inhibitors prior to their synthesis. nih.govnih.gov

Table 1: Key Interacting Residues in Pteridine-Binding Proteins Identified via Computational and Structural Studies

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Human Dihydrofolate Reductase (DHFR) | Leu22, Phe31, Pro61 | Hydrophobic Contact | nih.gov |

| Neuronal Nitric Oxide Synthase (NOS-I) | Phe462, Ser104 | Hydrophobic & Electrostatic | nih.gov |

| Nitric Oxide Synthase (NOS) Heme Domain | Trp449, Phe462 | π-stacking | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govucl.ac.uk MD simulations are powerful computational tools that model the atomic-level movements of biological systems, providing insights into the flexibility of both the ligand and the protein's active site. ucl.ac.ukyoutube.com These simulations are becoming increasingly crucial for understanding the nuanced mechanisms of biomolecular recognition that static models cannot capture. ucl.ac.uknih.gov

For pteridine-binding proteins, MD simulations can validate the stability of poses predicted by docking. nih.gov By simulating the protein-ligand complex in a solvated environment over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational shifts. mdpi.comresearchgate.net These simulations are essential for assessing the dynamic behavior of the pteridine ligand within the binding pocket and identifying key stable interactions, such as persistent hydrogen bonds or hydrophobic contacts. researchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical methods are employed to investigate the intrinsic electronic properties of molecules like this compound. nih.govrsc.org These calculations provide a fundamental understanding of molecular structure, reactivity, and energetics, which complements experimental and other computational approaches like docking and MD simulations. nih.govnih.gov Methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize molecular geometries and calculate a range of electronic properties. nih.govsid.ir

DFT calculations are used to determine the electronic structure of pteridine derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sid.irscispace.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. scispace.com

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. nih.govscispace.com The MEP visualizes the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). scispace.comarxiv.org For this compound, the MEP would highlight the electronegative nitrogen atoms and the amino group as potential sites for hydrogen bonding and interaction with positively charged residues in a protein's active site. Ab initio quantum chemical studies on the parent pterin, 7,8-dihydropterin (B103510), and 5,6,7,8-tetrahydropterin have been performed to analyze their electronic charge density and electrostatic potential, providing a foundational understanding of the electronic properties of this class of compounds. researchgate.net

Table 2: Selected Quantum Chemical Properties Calculated via DFT

| Property | Description | Significance for Molecular Interactions | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | sid.irscispace.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | sid.irscispace.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability | scispace.com |

The pteridine ring system is central to numerous biological redox reactions. nih.gov Quantum chemistry provides a robust framework for calculating the thermodynamics and kinetics of these processes. nih.gov DFT can be used to predict standard transformed redox potentials of biochemical reactions with high accuracy, often surpassing other prediction methods. nih.gov For dihydropteridines, these calculations can elucidate the energetics of their two-electron, two-proton redox cycles, which are integral to their biological function. nih.gov

Furthermore, DFT is a powerful tool for investigating the mechanisms of enzymatic reactions, including the energetics of transition states. researchgate.netresearchgate.net A key function of reduced pterins is to act as hydride donors. DFT calculations can model the entire reaction pathway of a hydride transfer from the dihydropterin to a substrate. researchgate.net By calculating the activation free energies of transition states, researchers can determine the rate-determining step of a reaction and understand how the enzyme and cofactors facilitate this transfer. researchgate.netresearchgate.net These theoretical studies are invaluable for clarifying reaction mechanisms that are difficult to probe experimentally.

Structural Biology of Pteridine-Binding Proteins (e.g., DHPR, NOS Heme Domain, PTR1)

Understanding the three-dimensional structure of proteins that bind pteridines is essential for elucidating their function and for structure-based drug design. X-ray crystallography has provided high-resolution structures of several key enzymes, including Dihydropteridine Reductase (DHPR), the Nitric Oxide Synthase (NOS) heme domain, and Pteridine Reductase 1 (PTR1), often in complex with pteridine-based ligands or cofactors. nih.govnih.govpnas.org

Dihydropteridine Reductase (DHPR): DHPR is a crucial enzyme that regenerates tetrahydrobiopterin (B1682763), an essential cofactor for aromatic amino acid hydroxylases. nih.govwikipedia.org The crystal structure of rat liver DHPR reveals it is an alpha/beta protein with a classic Rossmann-type fold for binding its cofactor, NADH. nih.gov The enzyme functions as a dimer, with dimerization mediated by a distinctive four-helix bundle. nih.gov Structural studies of DHPR from various organisms, including Dictyostelium discoideum, have highlighted key differences in the coenzyme binding site that affect cofactor affinity. rcsb.org

Nitric Oxide Synthase (NOS) Heme Domain: NOS enzymes catalyze the production of nitric oxide, a critical signaling molecule. nih.gov The oxygenase domain contains the binding sites for the heme prosthetic group, the substrate L-arginine, and the essential cofactor tetrahydrobiopterin (H4B). nih.govproteopedia.org Crystal structures show that the pteridine ring of H4B is sandwiched in a pocket, making π-stacking interactions with conserved aromatic residues like a tryptophan and a phenylalanine. researchgate.net This binding is crucial for stabilizing the dimeric structure of NOS and for allosterically regulating enzyme activity. nih.gov Structural studies with various pterin analogs have shown that they bind in the same pocket, providing a basis for designing specific inhibitors. nih.govacs.org

Pteridine Reductase 1 (PTR1): PTR1 is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, that salvages pterins. rcsb.org It represents a key drug target as it can reduce susceptibility to antifolate drugs by bypassing DHFR. rcsb.org Crystal structures of PTR1 from Leishmania major and Trypanosoma brucei have been solved in complex with its cofactor (NADPH) and various inhibitors. rcsb.orgpnas.orgpdbj.orgpdbj.org The active site is an elongated cleft where the pteridine ring of substrates and inhibitors forms an extensive network of hydrogen bonds with the bound cofactor. rcsb.orgpnas.org These detailed structural views delineate the enzyme's mechanism and broad substrate specificity, providing a blueprint for the development of parasite-specific inhibitors. rcsb.org

Comparative Biochemical Roles and Evolutionary Aspects of Dihydropteridines

Evolutionary Cooption of Pteridine (B1203161) Biosynthesis Pathways in Developmental Processes

The concept of evolutionary co-option, where existing genes or entire pathways are recruited for new functions, is a major driver of phenotypic novelty. nih.gov The pteridine biosynthesis pathway provides a compelling example of this process, having been co-opted in various lineages to serve novel roles in developmental processes, most notably in the generation of embryonic coloration. pnas.orgnih.govresearchgate.net

A well-documented case of this phenomenon is observed in water striders (Gerromorpha). pnas.org In these insects, the pteridine biosynthesis pathway, which ancestrally functions to produce red visual pigments in the eyes, has been recruited during embryogenesis to create vibrant color patterns in extraocular tissues like the antennae and legs. pnas.orgnih.gov This co-option event is common to all water striders and initially led to the production of yellow pigments. pnas.orgresearchgate.net Subsequently, this trait diversified, with at least six different lineages independently evolving bright red embryonic colors, while others lost the coloration. nih.gov

Remarkably, despite the striking diversification of colors and patterns over 200 million years of evolution, the underlying core biosynthetic pathway has remained highly stable. pnas.orgnih.gov Genetic studies in the water strider Limnoporus franciscanus have shown that key enzymes like Punch and Purple, which are involved in the early steps of pteridine synthesis from GTP, are essential for producing these embryonic colors. nih.gov This demonstrates that the entire pathway, rather than just a single gene, was repurposed in a new developmental context. pnas.org The pigments responsible for these embryonic colors have been identified as xanthopterin (B1683600) (yellow) and erythropterin (B12299411) (red), confirming the recruitment of the terminal steps of the insect pteridine pigment pathway. nih.govresearchgate.net

This co-option of a complete metabolic pathway into a new location (extraocular tissues) and time (embryogenesis) likely provided a pre-existing molecular toolkit for generating novel phenotypes. The visibility of these embryonic colors through the transparent egg chorion suggests they may serve a signaling function, such as aposematism (warning coloration) to deter predators. researchgate.net

Another example of developmental pathway co-option can be seen in zebrafish, where pteridine synthesis is intricately linked to the differentiation of neural crest cells. nih.gov During embryonic development, neural crest precursors diversify into neurons, melanophores, and xanthophores (yellow pigment cells). The differentiation of these cell types is closely coupled with the activation of pteridine synthesis, which produces BH4 as a cofactor for neurotransmitter synthesis in neurons and tyrosine production in melanophores, and sepiapterin (B94604) as a yellow pigment in xanthophores. nih.gov This illustrates how the pteridine pathway is integrated into the broader gene regulatory networks that control cell fate determination during development.

| Organism/System | Ancestral Function of Pathway | Co-opted Function in Development | Developmental Context | Resulting Phenotype |

|---|---|---|---|---|

| Water Striders (Gerromorpha) | Production of red visual pigments in the eyes. pnas.orgnih.gov | Generation of extraocular pigments. pnas.orgresearchgate.net | Embryogenesis (antennae and legs). pnas.org | Diversified yellow and red embryonic color patterns. nih.gov |

| Zebrafish (Danio rerio) | General cofactor synthesis (e.g., for neurotransmitters). nih.gov | Pigmentation of xanthophores; linked to neural crest cell fate specification. nih.gov | Differentiation of neural crest derivatives. nih.gov | Formation of yellow pigment cells (xanthophores) contributing to larval color pattern. nih.gov |

Interplay between Pteridine Metabolism and Other Biochemical Cofactors

Pteridine metabolism is not an isolated biochemical pathway but is intricately linked with the metabolism of other essential cofactors, creating a network of interdependent reactions. These interactions are crucial for maintaining cellular homeostasis and regulating key physiological processes. The most significant interplay occurs with nitric oxide synthesis and folate metabolism. nih.govsemanticscholar.org

Pteridines and Nitric Oxide Synthesis:

One of the most critical roles of reduced pteridines is the function of tetrahydrobiopterin (B1682763) (BH4) as an essential cofactor for all isoforms of nitric oxide synthase (NOS). nih.govdocumentsdelivered.com NOS catalyzes the production of the signaling molecule nitric oxide (NO) from the amino acid L-arginine. researchgate.net BH4 is required for full enzymatic activity, and its availability can be a rate-limiting factor for NO production in various cells, including endothelial cells. nih.govdocumentsdelivered.com

The precise role of BH4 in the NOS reaction is complex, involving both allosteric activation and participation in redox catalysis. documentsdelivered.com In the absence of sufficient BH4, the NOS enzyme becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO. researchgate.net This interplay is vital for cardiovascular health, as endothelial NO production is crucial for vasodilation. Cytokines like interferon-gamma can stimulate NO-mediated effects by upregulating the de novo biosynthesis of BH4, thereby increasing the activity of constitutive NOS. nih.gov This demonstrates a direct link between the immune system, pteridine metabolism, and cardiovascular regulation.

Pteridines and Folate Metabolism:

Pteridines and folates share a close biochemical relationship as both are based on a pteridine ring structure. semanticscholar.orgnih.gov Folic acid (vitamin B9) is a conjugated pteridine, distinguished by the presence of a p-aminobenzoate (PABA) and a glutamate (B1630785) moiety attached to the pterin (B48896) core. nih.gov The metabolic pathways for de novo synthesis of unconjugated pteridines (like BH4) and folates both start from GTP and share initial enzymatic steps before branching. researchgate.net

This shared origin creates a potential for metabolic crosstalk and competition for precursors. For instance, in plants engineered to produce more pteridines to boost folate levels, the supply of PABA can become a limiting factor, demonstrating a metabolic bottleneck at the branch point of the two pathways. researchgate.net

Functionally, both tetrahydrofolate (the active form of folate) and tetrahydropterins act as redox-active cofactors. nih.govsemanticscholar.org While tetrahydrofolate is primarily known for its role in one-carbon transfer reactions essential for the synthesis of nucleic acids and amino acids, BH4's main role is as a hydroxylation cofactor. nih.govresearchgate.net Furthermore, dietary folate intake has been shown to influence the levels of urinary pteridines, suggesting that folate supplementation can regulate the endogenous biosynthesis of neopterin (B1670844) and biopterin (B10759762). elsevierpure.com This interaction highlights the interconnectedness of these two vital cofactor pathways.

| Interacting Cofactor | Nature of Interplay | Key Pteridine Involved | Biochemical/Physiological Outcome |

|---|---|---|---|

| Nitric Oxide (NO) Pathway Cofactors (e.g., FAD, FMN, NADPH) | BH4 is an essential cofactor for Nitric Oxide Synthase (NOS), which also requires FAD, FMN, and NADPH. researchgate.net | Tetrahydrobiopterin (BH4) | Regulates the production of the signaling molecule nitric oxide; BH4 deficiency leads to NOS uncoupling and oxidative stress. nih.govresearchgate.net |

| Folates (e.g., Tetrahydrofolate) | Shared biosynthetic precursor (GTP) and pteridine core structure. nih.govresearchgate.net Potential for metabolic competition and regulatory feedback. researchgate.netelsevierpure.com | 7,8-Dihydroneopterin (B1664191) (branch point intermediate) | Balances the production of cofactors for one-carbon metabolism (folates) and hydroxylation reactions (unconjugated pteridines). nih.govsemanticscholar.org |

Emerging Research Directions and Unexplored Avenues

Identification of Novel Enzymatic Partners and Metabolic Fates for 6,7-Dimethyl-7,8-dihydropteridin-2-amine

While the interaction of dihydropterins with known enzymes like dihydropteridine reductase (DHPR) is well-established, the full spectrum of enzymatic partners for this compound remains an area of active investigation. DHPR is a crucial enzyme that catalyzes the reduction of quinonoid dihydropterins back to their active tetrahydrobiopterin (B1682763) form, which is an essential cofactor for several aromatic amino acid hydroxylases. nih.gov The quinonoid form of 6,7-dimethyl-7,8(6H)-dihydropterin has been identified as a proficient substrate for DHPR. wikipedia.org Kinetic studies with human liver DHPR have also been conducted using the related compound, 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine. oup.com

The primary metabolic fate of this compound is its reduction to the corresponding 5,6,7,8-tetrahydropterin. This conversion is vital for its function as a cofactor. In the absence of enzymatic reduction, dihydropterins can undergo oxidation. scbt.com Research is now focused on identifying other enzymes that may interact with this compound, potentially revealing novel regulatory pathways or metabolic functions. For example, enzymes like 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) and dihydropteroate (B1496061) synthase (DHPS) are key players in the folate biosynthesis pathway and interact with similar dihydropterin structures. nih.govoup.com Uncovering new enzymatic interactions will be critical to fully understanding the biological significance of this compound.

Table 1: Known and Potential Enzymatic Partners for Dihydropterins

| Enzyme | Function | Relevance to this compound |

|---|---|---|

| Dihydropteridine Reductase (DHPR) | Reduces quinonoid dihydropterins to tetrahydropterins. nih.gov | Confirmed interaction with the quinonoid form of 6,7-dimethyldihydropterin. wikipedia.org |

| Phenylalanine Hydroxylase | Uses tetrahydrobiopterin as a cofactor to hydroxylate phenylalanine. nih.gov | The reduced form of 6,7-dimethyldihydropterin acts as a cofactor. |

| 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) | Involved in the folate biosynthesis pathway. oup.com | Potential for interaction due to structural similarity of substrates. |

| Dihydropteroate Synthase (DHPS) | Catalyzes a key step in folate synthesis. nih.gov | Potential for interaction due to structural similarity of substrates. |

Development of Advanced Probes and Analogs for Illuminating Pteridine (B1203161) Biology

To better understand the roles of pteridines in cellular processes, researchers are developing advanced molecular probes and analogs. Fluorescent pteridine nucleoside analogs are particularly valuable tools for studying the interactions of these molecules within biological systems, especially with nucleic acids. nih.govnih.gov These probes can be incorporated into oligonucleotides and their fluorescence properties, such as intensity, anisotropy, and lifetime, can be monitored to detect subtle changes in DNA or RNA structure and their interactions with other molecules. nih.gov

Several fluorescent pteridine analogs have been developed and characterized, including:

3-Methylisoxanthopterin (3-MI): A highly fluorescent guanine (B1146940) analog that can be incorporated into DNA to study its structure and interactions. nih.gov

6-Methylisoxanthopterin (6-MI): Another guanine analog used as a fluorescent probe. Unlike many other base analogs, its quantum yield increases when incorporated into a double helix, making it a sensitive indicator of duplex formation. wikipedia.orgnih.gov

4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP): A fluorescent adenosine (B11128) analog. scbt.comcancer.gov

4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP): Another fluorescent adenosine analog with similar applications to 6MAP. cancer.gov

The development of such probes, potentially including analogs of this compound itself, will be instrumental in visualizing its localization, trafficking, and interactions within living cells, providing a more dynamic picture of its biological functions.

Table 2: Examples of Fluorescent Pteridine Probes

| Probe Name | Analog of | Key Feature | Application |

|---|---|---|---|

| 3-Methylisoxanthopterin (3-MI) | Guanine | High fluorescence quantum yield. nih.gov | Studying DNA structure and interactions. nih.gov |

| 6-Methylisoxanthopterin (6-MI) | Guanine | Increased quantum yield upon duplex formation. wikipedia.org | Probing DNA/RNA helix dynamics. wikipedia.org |

| 6MAP | Adenosine | Fluorescent adenosine analog. cancer.gov | Monitoring DNA-protein interactions. cancer.gov |

| DMAP | Adenosine | Fluorescent adenosine analog. cancer.gov | Real-time monitoring of DNA interactions. cancer.gov |

Integration of Multi-Omics Data for Comprehensive Pterin (B48896) Pathway Mapping

A comprehensive understanding of the pterin pathway requires the integration of data from multiple "omics" platforms, including genomics, proteomics, and metabolomics. This systems biology approach allows for the construction of detailed metabolic network maps and the identification of key regulatory points.

Genomics can identify the genes encoding enzymes involved in pteridine metabolism.

Proteomics can quantify the expression levels of these enzymes and identify post-translational modifications that may regulate their activity.

Metabolomics , particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), can measure the concentrations of pteridines and related metabolites, providing a direct readout of pathway activity. nih.gov

Methodological Advancements in High-Throughput Screening for Pteridine-Related Biochemical Activities

High-throughput screening (HTS) methodologies are crucial for the discovery of new modulators of pteridine-related biochemical activities, which could have therapeutic applications. eurofinsdiscovery.com Recent advancements in HTS technologies are accelerating this process.

One significant advancement is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the high-throughput profiling of pteridines in biological samples. nih.govsciex.com This technique offers high sensitivity and specificity, allowing for the rapid and accurate quantification of multiple pteridine derivatives simultaneously. nih.gov Such methods are invaluable for screening large compound libraries for their effects on pteridine metabolism.

Furthermore, HTS assays are being developed to screen for inhibitors or activators of specific enzymes in the pteridine pathway, such as dihydropteroate synthase. nih.gov Virtual screening, which uses computational methods to predict the binding of small molecules to a target protein, is also becoming an increasingly powerful tool for identifying potential modulators of pterin-dependent enzymes. mdpi.com These methodological advancements are paving the way for the discovery of novel therapeutic agents that target the pteridine pathway.

Q & A

Q. What are the optimal synthetic routes for 6,7-dimethyl-7,8-dihydropteridin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves multi-step condensation reactions, such as cyclization of substituted pyrimidine precursors under controlled pH and temperature. Key parameters include:

- Catalyst selection : Acidic or basic conditions (e.g., HCl/NaOH) for ring closure .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the target compound. Yield and purity are assessed via HPLC (>95% purity threshold) and NMR for structural confirmation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

- Spectroscopic analysis :

- NMR : H and C NMR to confirm methyl group positions and dihydropteridin ring conformation .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic distribution and tautomeric forms .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer :

- Enzyme inhibition : Kinase or dehydrogenase assays (e.g., fluorescence-based detection) to screen for target binding .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to assess viability at varying concentrations (IC determination) .

Advanced Research Questions

Q. How can contradictory data on structure-activity relationships (SAR) for dihydropteridin derivatives be resolved?

Methodological Answer :

- Comparative SAR analysis :

- Structural analogs : Compare with compounds like 3,4-dihydroquinoline (antidepressant activity) and 2-aminotetralin (analgesic properties) to identify conserved pharmacophores .

- Mutagenesis studies : Introduce targeted substitutions (e.g., methyl group removal) and test activity shifts via SPR (surface plasmon resonance) .

- Meta-analysis : Integrate data from heterogeneous studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity in assays) .

Q. What experimental designs address conflicting reports on the compound’s solubility and bioavailability?

Methodological Answer :

- Solubility enhancement :

- Bioavailability optimization :

Q. How can computational and experimental methods be integrated to predict off-target effects?

Methodological Answer :

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer :

- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., kinases) and assess activity loss .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

Methodological Innovations

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer :

Q. What factorial designs optimize reaction conditions for large-scale synthesis without compromising purity?

Methodological Answer :

Q. How can educators incorporate this compound into undergraduate research training?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.